Product packaging for Acetamide, N-[(4-formylphenyl)sulfonyl]-(Cat. No.:)

Acetamide, N-[(4-formylphenyl)sulfonyl]-

Cat. No.: B14228615
M. Wt: 227.24 g/mol
InChI Key: SPGVYJJISCFDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Emerging Significance of Sulfonamide-Acetamide Scaffolds in Modern Chemical Research

Recent research has focused on the design and synthesis of novel sulfonamide-acetamide derivatives to explore their structure-activity relationships and to develop new therapeutic agents. The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties. This adaptability has cemented the sulfonamide-acetamide framework as a cornerstone in the development of new chemical entities for a range of diseases.

Contextualizing N-[(4-formylphenyl)sulfonyl]acetamide as a Molecular Research Probe

While the broader class of sulfonamide-acetamides has been extensively studied for its therapeutic potential, N-[(4-formylphenyl)sulfonyl]acetamide presents unique features that position it as a valuable molecular research probe. The key to its potential lies in the presence of the formyl (aldehyde) group on the phenyl ring.

The aldehyde functionality is a reactive electrophile that can participate in a variety of chemical transformations, most notably the formation of Schiff bases with primary amines, such as the side chains of lysine (B10760008) residues in proteins. This reactivity makes N-[(4-formylphenyl)sulfonyl]acetamide a candidate for use in bioconjugation, allowing for the covalent labeling of biomolecules. thermofisher.combiosyn.com Such labeling can be instrumental in studying protein localization, function, and interactions.

Furthermore, the formyl group can serve as a handle for the attachment of reporter molecules, such as fluorophores or affinity tags, transforming the parent compound into a more sophisticated molecular probe. thermofisher.com The development of activity-based probes often relies on the presence of a reactive "warhead" that can covalently modify a target enzyme, and the aldehyde in N-[(4-formylphenyl)sulfonyl]acetamide could potentially serve this purpose. illinois.edu Although direct applications of N-[(4-formylphenyl)sulfonyl]acetamide as a molecular probe are not yet widely documented, its chemical structure suggests a strong potential for such applications in chemical biology research.

The table below outlines the key functional groups of N-[(4-formylphenyl)sulfonyl]acetamide and their potential roles in its function as a molecular probe.

Functional GroupPotential Role as a Molecular Probe
Formyl (-CHO) Reactive electrophile for covalent modification of biomolecules (e.g., via Schiff base formation with lysines). nih.gov
Site for attachment of reporter groups (e.g., fluorophores, biotin). thermofisher.com
Potential "warhead" for activity-based probes. illinois.edu
Sulfonamide (-SO2NH-) Pharmacophore for targeting specific enzymes or receptors.
Contributes to binding affinity and selectivity.
Acetamide (B32628) (-NHCOCH3) Modulates solubility and pharmacokinetic properties.
Can participate in hydrogen bonding interactions with biological targets.

Overview of Advanced Methodological Frameworks for Compound Characterization and Biological Assessment

The thorough characterization and biological evaluation of a compound like N-[(4-formylphenyl)sulfonyl]acetamide are crucial to understanding its properties and potential applications. A multidisciplinary approach, combining advanced analytical techniques and biological assays, is essential.

Compound Characterization:

The definitive structural elucidation of a novel compound relies on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, providing information about the connectivity and chemical environment of each atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can offer further structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and acetamide, the N-H and S=O bonds of the sulfonamide.

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, revealing bond lengths, bond angles, and conformational details.

The following table summarizes the primary characterization techniques and the information they provide.

TechniqueInformation Provided
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemistry.
Mass Spectrometry Molecular weight, molecular formula, structural fragments.
IR Spectroscopy Presence of functional groups.
X-ray Crystallography Precise 3D molecular structure.

Biological Assessment:

The evaluation of a compound's biological activity involves a tiered approach, starting with high-throughput screening and progressing to more detailed mechanistic studies.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or cellular phenotype. nih.gov This automated process can quickly identify "hit" compounds that warrant further investigation.

Biochemical and Cellular Assays: Following a hit from HTS, a variety of in vitro assays are employed to determine the compound's potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays that measure downstream cellular responses.

Computational Methods: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the binding mode of a compound to its target and to guide the design of more potent and selective analogs. thermofisher.com These computational tools can significantly accelerate the drug discovery and probe development process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4S B14228615 Acetamide, N-[(4-formylphenyl)sulfonyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

N-(4-formylphenyl)sulfonylacetamide

InChI

InChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12)

InChI Key

SPGVYJJISCFDBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies for N 4 Formylphenyl Sulfonyl Acetamide and Structural Analogues

Strategic Retrosynthetic Approaches and Precursor Synthesis

Retrosynthetic analysis, a method for deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning the synthesis. scitepress.orglibretexts.org For N-[(4-formylphenyl)sulfonyl]acetamide, two primary disconnections are considered the most logical, targeting the robust formation of the sulfonamide bond.

Disconnection A (Amide N—S Bond): This approach breaks the bond between the acetamide (B32628) nitrogen and the sulfonyl sulfur. This leads to two key synthons: an electrophilic 4-formylbenzenesulfonyl equivalent and a nucleophilic acetamide.

Disconnection B (Sulfonamide N—C Bond): This alternative disconnection cleaves the bond between the sulfonamide nitrogen and the acetyl carbonyl carbon. This route identifies 4-formylbenzenesulfonamide (B129042) as the core nucleophilic precursor and an electrophilic acetylating agent.

These retrosynthetic pathways point to a small set of crucial precursors whose own synthesis must be efficient and scalable.

Table 1: Key Precursors for N-[(4-formylphenyl)sulfonyl]acetamide Synthesis

Precursor Structure Synthetic Route
4-Formylbenzenesulfonamide Prepared via the Stephen reduction of 4-cyanobenzenesulfonamide (B1293931) or the oxidation of p-toluenesulfonamide (B41071). researchgate.net
4-Formylbenzenesulfonyl chloride Typically synthesized from p-toluenesulfonyl chloride through oxidation of the methyl group, or via diazotization of 4-aminobenzaldehyde (B1209532) followed by reaction with SO₂ and CuCl₂.
Acetamide Commercially available.

| Acetyl Chloride / Acetic Anhydride | | Commercially available. |

The synthesis of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide using reagents like Raney nickel and formic acid has been documented as a practical method. researchgate.net Alternative preparations include the Sommelet reaction on 4-chloromethylbenzenesulfonamide. researchgate.net

Core Scaffold Formation: Sulfonylation and Amidation Reactions

Following the retrosynthetic blueprints, the forward synthesis assembles the core structure through either sulfonylation or amidation.

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. nih.gov In the context of Disconnection A, acetamide is reacted with 4-formylbenzenesulfonyl chloride.

Alternatively, following Disconnection B, the pre-formed 4-formylbenzenesulfonamide can be N-acylated using an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is also typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful methodology for N-arylation. acs.org While developed for C-N bond formation, the principles are highly relevant to the synthesis of N-arylated sulfoximines and, by extension, the N-aryl sulfonamide linkage. acs.orgacs.orgorganic-chemistry.org

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (or triflate) to form an arylpalladium(II) species.

Coordination and Deprotonation: The nitrogen nucleophile (e.g., a sulfonamide or sulfoximine) coordinates to the palladium center. A base then deprotonates the N-H group.

Reductive Elimination: The N-arylated product is released from the palladium complex, regenerating the catalytically active Pd(0) species. acs.org

Recent advancements have demonstrated the palladium-catalyzed denitrative coupling of NH-sulfoximines with nitroarenes, avoiding the use of haloarenes. acs.org This strategy expands the scope of accessible electrophiles for creating N-aryl linkages. The choice of ligand, such as BrettPhos, is critical for achieving high yields and broad functional group tolerance in these transformations. acs.org

Table 2: Components of a Typical Palladium-Catalyzed N-Arylation System

Component Function Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the Pd center and facilitates catalytic steps BrettPhos, XPhos, cataCXium A acs.orgresearchgate.net
Base Deprotonates the N-H nucleophile NaOt-Bu, K₂CO₃, Cs₂CO₃

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, DMF |

Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Of particular relevance is the development of copper-catalyzed three-component reactions for the direct synthesis of sulfonamides. acs.org

One innovative approach involves the coupling of an aryl boronic acid, sulfur dioxide (often from a stable precursor like DABSO), and an amine. acs.org This method constructs the entire arylsulfonamide structure in a single step. The reaction is believed to proceed through the formation of an arylsulfinate intermediate, which then couples with the amine.

Copper catalysts are also effective in promoting oxidative amidation reactions, for instance, between aldehydes and amine salts using an oxidant. organic-chemistry.org While this forms a standard amide rather than a sulfonamide, it showcases the versatility of copper in C-N bond formation. Furthermore, copper-catalyzed systems have been developed for the amidation of unactivated C-H bonds, a frontier in synthetic chemistry. nih.govacs.org These reactions often involve a radical mechanism where an alkyl radical, generated via hydrogen atom abstraction, combines with a copper(II)-amidate species. nih.gov

Targeted Functionalization and Derivatization Strategies

The synthetic utility of N-[(4-formylphenyl)sulfonyl]acetamide is greatly enhanced by the chemical reactivity of its formyl group, which serves as a handle for extensive scaffold diversification. tcichemicals.com

The aldehyde functionality is one of the most versatile groups in organic synthesis, susceptible to a wide array of transformations. wikipedia.orgbritannica.com This allows for the generation of large libraries of analogues from a common intermediate.

Table 3: Selected Chemical Transformations of the Aromatic Formyl Group

Reaction Type Reagents and Conditions Resulting Functional Group
Oxidation KMnO₄, H₂CrO₄, or Ag₂O Carboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄ Hydroxymethyl (-CH₂OH)
Reductive Amination R¹R²NH, NaBH(OAc)₃ or H₂/Pd-C Amine (-CH₂NR¹R²)
Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)
Aldol Condensation Ketone/Aldehyde, Base (NaOH) α,β-Unsaturated Carbonyl
Imination (Schiff Base Formation) Primary Amine (RNH₂) Imine (-CH=NR)
Cyanohydrin Formation HCN or NaCN/H⁺ Cyanohydrin (-CH(OH)CN)

| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol (-CH(OH)R) |

These reactions enable the modulation of the compound's steric and electronic properties, which is crucial for tuning its application in various chemical contexts.

While the parent molecule is achiral, the introduction of stereocenters is a key strategy in fields like asymmetric catalysis and medicinal chemistry. Chiral derivatives of N-[(4-formylphenyl)sulfonyl]acetamide can be pursued through several stereoselective methods.

One approach involves the asymmetric transformation of the formyl group. For example, enantioselective reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like (S)-CBS) would yield a chiral secondary alcohol. Similarly, asymmetric addition of organometallic reagents or cyanide could produce chiral alcohols or cyanohydrins with high enantiomeric excess.

Another strategy focuses on creating axial chirality. Research has shown that palladium-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides can generate rotationally stable N-C axially chiral products with good enantioselectivity using chiral ligands like the (S,S)-Trost ligand. nih.gov Although the phenyl ring in the title compound is not 2,6-disubstituted, this principle could be applied to appropriately designed analogues.

The use of chiral auxiliaries attached to the acetamide nitrogen is another established method. drexel.edu For instance, starting with a chiral amine to form a chiral sulfonamide, followed by acylation, would embed chirality within the molecule, potentially directing subsequent transformations. The development of chiral non-racemic sulfonamides from natural products like camphor (B46023) has provided valuable auxiliaries for asymmetric reactions such as aziridination. drexel.edu

Optimization of Reaction Conditions and Process Efficiency

The optimization of synthetic routes for N-acylsulfonamides, such as N-[(4-formylphenyl)sulfonyl]acetamide, is crucial for enhancing yield, reducing costs, and improving the environmental footprint of the process. Key areas of focus include the development of novel catalytic systems that are both effective and reusable, and the adoption of alternative energy sources like microwave irradiation to accelerate reaction rates.

Eco-Friendly and Recoverable Catalytic Systems in Synthesis

The development of green synthetic methods often hinges on the choice of catalyst. For the synthesis of sulfonamide-based structures, research has explored heterogeneous catalysts and eco-friendly reagents that can be easily separated from the reaction mixture and reused, thereby minimizing waste and cost.

One notable approach involves the synthesis of N-sulfonylimines, which are key intermediates formed by the condensation of sulfonamides with aldehydes. This reaction is directly relevant to the synthesis of analogues of N-[(4-formylphenyl)sulfonyl]acetamide, which contains an aldehyde moiety. Researchers have developed a catalyst-free, environmentally friendly method for this condensation using neutral aluminum oxide (Al₂O₃) as a highly efficient and reusable dehydrating agent. rsc.orgnih.govresearchgate.net This system avoids the need for traditional acid or base catalysts, which can be corrosive and difficult to handle. nih.gov The reusability of Al₂O₃ was demonstrated over several cycles with only a minor decrease in activity, highlighting its potential for industrial applications. researchgate.net

Another class of effective and recyclable catalysts are heteropoly acids. For instance, H₃PW₁₂O₄₀ has been successfully employed as a solid acid catalyst for the condensation of p-toluenesulfonamide with benzaldehyde (B42025) under solvent-free conditions. asianpubs.org This method offers the advantages of mild reaction conditions and simple catalyst separation. The catalyst's activity was maintained over five consecutive runs with only a slight decrease in product yield, confirming its robustness and reusability. asianpubs.org

The following table summarizes the performance of different eco-friendly catalytic systems in the synthesis of N-sulfonylimines, a key structural motif related to the target compound.

Catalyst/ReagentReactantsConditionsTime (h)Yield (%)Catalyst Reusability
Neutral Al₂O₃p-Tosylamide, p-AnisaldehydeToluene, Reflux398High (Yields >90% after 3 cycles)
H₃PW₁₂O₄₀p-Toluenesulfonamide, BenzaldehydeSolvent-free, 60°C686High (Yields >80% after 5 cycles)
ZnO NanoparticlesSulfonamides, Acylating AgentsSolvent-free-ExcellentHigh reusability reported

This table is generated based on findings from sources nih.govasianpubs.orgresearchgate.net for illustrative purposes.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically reduce reaction times, improve yields, and enhance product purity by minimizing side reactions. scirp.org The mechanism involves efficient heating of the reaction mixture through the direct interaction of microwaves with polar molecules, leading to rapid temperature increases and accelerated reaction rates. jchps.com

A direct comparison between conventional heating and microwave irradiation for the synthesis of sulfonamides clearly demonstrates the superiority of the microwave-assisted approach. Reactions that required several hours under conventional heating were completed in minutes with higher yields when subjected to microwave irradiation. scribd.com

The table below provides a comparison of conventional and microwave-assisted methods for the synthesis of representative sulfonamide structures.

Sulfonamide ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)
N-allylbenzenesulfonamide8 h, 60%10 min, 89%
1-(phenylsulfonyl)piperidine10 h, 65%10 min, 91%
N-benzylbenzenesulfonamide12 h, 70%10 min, 93%

Data compiled from research by De Luca and Giacomelli for illustrative comparison. scribd.com

Similarly, microwave-assisted solvent-free synthesis has been effectively used for the preparation of N-(tert-butylsulfinyl)imines from aldehydes and ketones. This environmentally friendly protocol, using Ti(OEt)₄ as a promoter, yields optically pure aldimines in just 10 minutes with excellent purity, eliminating the need for complex purification steps. organic-chemistry.org The application of microwave energy not only accelerates the reaction but also aligns with green chemistry principles by operating under solvent-free conditions, thus minimizing waste. organic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of N-[(4-formylphenyl)sulfonyl]acetamide and Analogues

Spectroscopic methods are fundamental to confirming the covalent framework and identifying the functional groups within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of N-[(4-formylphenyl)sulfonyl]acetamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display several characteristic signals. The aldehydic proton of the formyl group is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.8 and 10.2 ppm. oregonstate.edu The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely present as a pair of doublets, characteristic of an AA'BB' spin system, in the range of 7.8 to 8.5 ppm. The N-H proton of the acetamide (B32628) group would produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often observed between 10.0 and 11.0 ppm in related N-acylsulfonamides. rsc.org The methyl protons of the acetyl group are expected to resonate as a sharp singlet further upfield, typically around 2.1 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon of the formyl group (C=O) is expected to be the most downfield signal, appearing around 190-195 ppm. compoundchem.comudel.edu The carbonyl carbon of the acetamide group would resonate at a distinct, slightly more shielded position, typically in the 169-172 ppm range. rsc.orgresearchgate.net The aromatic carbons would show four distinct signals in the region of 120-150 ppm, with the carbon atom directly attached to the electron-withdrawing sulfonyl group being the most deshielded. The methyl carbon of the acetamide group is expected to appear significantly upfield, around 24-25 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming these assignments. A COSY experiment would confirm the coupling between the adjacent aromatic protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom (e.g., methyl protons to the methyl carbon). The HMBC spectrum would reveal long-range (2-3 bond) correlations, which are vital for piecing together the molecular fragments, such as the correlation from the aldehydic proton to the aromatic ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[(4-formylphenyl)sulfonyl]acetamide

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Formyl (-CHO)9.8 - 10.2 (singlet)190 - 195
Aromatic (Ar-H)7.8 - 8.5 (2 x doublets)120 - 150
Amide (N-H)10.0 - 11.0 (broad singlet)-
Acetamide (C=O)-169 - 172
Methyl (-CH₃)~2.1 (singlet)24 - 25

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the key functional groups present in the molecule by probing their characteristic vibrational modes.

The IR spectrum of N-[(4-formylphenyl)sulfonyl]acetamide is expected to be rich with information. A sharp, strong absorption band corresponding to the C=O stretch of the aldehyde group should be observable around 1700-1715 cm⁻¹. The C=O stretch of the acetamide group (Amide I band) typically appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to produce a band in the region of 3100-3300 cm⁻¹. The sulfonyl group (-SO₂-) will be characterized by two strong absorption bands: an asymmetric stretching vibration between 1340-1370 cm⁻¹ and a symmetric stretching vibration between 1150-1180 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary data, often being more sensitive to the symmetric vibrations of non-polar bonds, such as the aromatic ring C=C stretching modes, which are expected in the 1580-1610 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for N-[(4-formylphenyl)sulfonyl]acetamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amide (N-H)Stretch3100 - 3300Medium
Aromatic (C-H)Stretch3000 - 3100Medium
Aldehyde (C-H)Stretch2810 - 2850 & 2700 - 2750Weak
Aldehyde (C=O)Stretch1700 - 1715Strong
Acetamide (C=O)Amide I Stretch1680 - 1700Strong
Aromatic (C=C)Ring Stretch~1600 & ~1475Medium-Variable
Sulfonyl (S=O)Asymmetric Stretch1340 - 1370Strong
Sulfonyl (S=O)Symmetric Stretch1150 - 1180Strong

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For N-[(4-formylphenyl)sulfonyl]acetamide, with a molecular formula of C₉H₉NO₄S, the expected exact mass would be determined.

Under electrospray ionization (ESI) conditions, the molecule would likely be observed as a protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the Ar-S bond. researchgate.netnih.gov Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂), a rearrangement process that has been observed in the gas-phase chemistry of protonated aromatic sulfonamides. nih.govresearchgate.net

Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of ketene (B1206846) (CH₂=C=O) from the acetamide moiety.

Cleavage of the N-S bond to generate ions corresponding to the acetamide fragment and the p-formylbenzenesulfonyl fragment.

Cleavage of the C-S bond to yield ions corresponding to the p-formylphenyl cation.

Loss of SO₂ (64 Da) via rearrangement, a characteristic fragmentation of aromatic sulfonamides. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of closely related analogues like N-[(4-Methylphenyl)sulfonyl]acetamide and N-(4-Sulfamoylphenyl)acetamide provides a robust model for its expected solid-state architecture.

Analysis of Molecular Geometry and Dihedral Angles

In the crystal structure of N-[(4-Methylphenyl)sulfonyl]acetamide, the dihedral angle between the mean plane of the benzene ring and the amide group is 76.7(3)°. A similarly twisted conformation is expected for the title compound. In N-(4-Sulfamoylphenyl)acetamide, the amide residue is also twisted out of the plane of the benzene ring, and the N-S-C-C torsion angle is 109.4(2)°, indicating a near-perpendicular arrangement. This significant twist is a common feature in N-arylsulfonamides and arises from minimizing steric hindrance around the bulky sulfonyl group.

Table 3: Comparison of Key Dihedral and Torsion Angles in Analogous Sulfonamides

CompoundParameterAngle (°)Reference
N-[(4-Methylphenyl)sulfonyl]acetamideDihedral Angle (Benzene Ring // Amide Group)76.7(3) acs.org
N-(4-Sulfamoylphenyl)acetamideDihedral Angle (Acetamide Group // Benzene Ring)15.59(12) researchgate.net
N-(4-Sulfamoylphenyl)acetamideTorsion Angle (N-S-Car-Car)109.4(2) researchgate.net

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, π-π Stacking)

The solid-state packing of N-[(4-formylphenyl)sulfonyl]acetamide will be dominated by intermolecular hydrogen bonds, directing the formation of a higher-order supramolecular architecture. The N-H proton of the sulfonamide is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl, formyl, and acetamide groups are effective acceptors.

Based on its analogues, distinct hydrogen-bonding motifs can be predicted:

N-H···O=C (Amide) Interactions: In N-(4-Sulfamoylphenyl)acetamide, amine-amide N-H···O interactions link molecules into supramolecular tubes. A similar N-H···O=C hydrogen bond is highly probable for the title compound, potentially forming chains or dimers.

N-H···O=S (Sulfonyl) Interactions: The amide N-H can also donate to a sulfonyl oxygen of a neighboring molecule. This type of interaction connects the aforementioned tubes in N-(4-Sulfamoylphenyl)acetamide into a three-dimensional architecture. researchgate.net

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also likely to play a significant role. In N-[(4-Methylphenyl)sulfonyl]acetamide, C-H···O interactions link molecules into inversion dimers with an R²₂(8) ring motif, which are further connected into an infinite tape. For the title compound, the aldehydic C-H and aromatic C-H protons could act as donors to sulfonyl or carbonyl oxygen acceptors, further stabilizing the crystal lattice.

While π-π stacking interactions between the aromatic rings are possible, they are not always a dominant feature in this class of compounds, as the molecular packing is often governed by the stronger and more directional hydrogen bonds. The twisted conformation may also disfavor efficient parallel stacking of the phenyl rings.

Crystallographic Insights into Racemic Mixtures

A foundational aspect of the compound Acetamide, N-[(4-formylphenyl)sulfonyl]-, is its achiral nature. The molecule does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not form enantiomers, and the concept of a racemic mixture—an equimolar mixture of left- and right-handed enantiomers—is not applicable to this compound.

The key functional groups—the acidic sulfonamide N-H proton, the hydrogen-bond accepting sulfonyl and acetyl oxygen atoms, and the phenyl and formyl groups—dictate the crystal packing. In the solid state, molecules of this class typically engage in extensive hydrogen bonding. It is highly probable that the N-H group of one molecule forms a strong hydrogen bond with a sulfonyl oxygen (O=S) or acetyl oxygen (O=C) of a neighboring molecule. This interaction often leads to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice. nih.govgvsu.edu For example, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups. nih.govgvsu.edu

Below is a table of typical bond lengths and angles for the core sulfonamide moiety, derived from crystallographic data of related structures. nih.gov

ParameterTypical Value Range
S=O Bond Length1.42 Å - 1.44 Å
S-N Bond Length1.61 Å - 1.63 Å
O=S=O Bond Angle118° - 120°

Chiroptical Studies for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods for studying chiral molecules. rsc.org These techniques measure the differential interaction of a substance with left- and right-circularly polarized light, an interaction that only occurs if the molecule is chiral.

As established, Acetamide, N-[(4-formylphenyl)sulfonyl]- is an achiral molecule. It lacks the necessary three-dimensional asymmetry to rotate the plane of polarized light or to absorb left- and right-circularly polarized light differently. Therefore, the compound is optically inactive.

Consequently, chiroptical studies are not applicable for the analysis of Acetamide, N-[(4-formylphenyl)sulfonyl]-. The concepts of enantiomeric purity and absolute configuration, which are central to the study of chiral compounds, have no relevance to this molecule. The structural confirmation and purity assessment of this compound would instead rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. While some sulfonamides can be designed to exhibit axial chirality, this requires significant steric hindrance to prevent free rotation around bonds, a feature not present in this particular compound. researchgate.netnih.gov

Computational and Theoretical Investigations of N 4 Formylphenyl Sulfonyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of a molecule. These theoretical studies provide insights that are complementary to experimental data.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of these computational studies. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like N-[(4-formylphenyl)sulfonyl]acetamide, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Various chemical reactivity indices, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, would further quantify its reactive nature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of N-[(4-formylphenyl)sulfonyl]acetamide, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attacks, which is invaluable for predicting its interactions with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular interactions. For N-[(4-formylphenyl)sulfonyl]acetamide, NBO analysis would quantify the stability arising from hyperconjugative interactions and charge delocalization, offering insights into the molecule's conformational stability and the nature of its chemical bonds.

Molecular Modeling and Docking Simulations for Protein Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as N-[(4-formylphenyl)sulfonyl]acetamide, might interact with a biological target, typically a protein.

Ligand-Protein Binding Mode Analysis and Binding Energy Calculations

Molecular docking simulations would place the N-[(4-formylphenyl)sulfonyl]acetamide molecule into the binding site of a target protein. The analysis of the resulting poses would reveal the most probable binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Subsequent calculations would estimate the binding energy, providing a quantitative measure of the binding affinity.

Virtual Screening and Lead Identification Based on Target Structures

If N-[(4-formylphenyl)sulfonyl]acetamide were to be investigated as a potential drug candidate, it could be used in virtual screening campaigns. Its structure would be docked against a library of known protein targets to identify potential biological activities. Conversely, if a specific protein target is of interest, this compound could be evaluated as a potential inhibitor or modulator, guiding further lead optimization efforts in drug discovery.

Structure Activity Relationship Sar Investigations of N 4 Formylphenyl Sulfonyl Acetamide Analogues

Systematic Exploration of Substituent Effects on the Aryl Rings

The phenyl ring of the N-[(4-formylphenyl)sulfonyl]acetamide scaffold serves as a crucial anchor for molecular interactions and offers a versatile platform for synthetic modification. Altering the substituents on this ring can profoundly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its biological efficacy.

The electronic nature of substituents on the aryl ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the molecule's interaction with a target protein. lumenlearning.com EWGs, such as nitro (NO₂) or cyano (CN) groups, decrease the electron density of the aromatic ring, which can influence stacking interactions and hydrogen bond acceptor strength. ucsb.edumit.edu Conversely, EDGs, like methoxy (B1213986) (OCH₃) or amino (NH₂) groups, increase electron density and can serve as hydrogen bond donors or acceptors. lumenlearning.com

In related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a systematic evaluation of substituents on a phenyl ring revealed clear electronic and steric trends. For instance, the introduction of electron-withdrawing groups often leads to improved potency. mdpi.com

Table 1: Influence of Aryl Ring Substituents on Biological Activity in an Analogous Acetamide (B32628) Series

Compound Substituent (R) Position Relative Potency
Reference -H - 1.0
Analog 1 -Cl 4- (para) 2.5x
Analog 2 -CF₃ 4- (para) 3.1x
Analog 3 -CN 4- (para) 2.8x
Analog 4 -CH₃ 4- (para) 0.8x
Analog 5 -OCH₃ 4- (para) 0.6x

Data derived from SAR studies on analogous inhibitor series to illustrate general principles. mdpi.com

Steric factors, which relate to the size and shape of the substituent, are equally important. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket. However, in some cases, a larger group may establish favorable van der Waals interactions, enhancing affinity. Theoretical investigations have shown that steric and electronic effects can work in concert; for example, an ortho-substituent might induce a specific conformation of the sulfonamide group that is favorable for binding. nih.gov

The position of a substituent on the aryl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter a molecule's three-dimensional shape and the orientation of its functional groups. chemrxiv.org Moving the formyl group of the parent compound from the para- to the meta- or ortho-position would significantly change the vector of the potential hydrogen bonding interactions it can make.

Studies on other aryl sulfonamides have demonstrated that biological activity is highly sensitive to the location of substituents. nih.gov For example, in one series of inhibitors, a chloro substituent at the 4-position was found to be essential for potent activity, while moving it to the 2- or 3-position, or replacing it with other groups, led to a significant loss of potency. mdpi.com This highlights the importance of positional isomerism in defining the pharmacophore—the precise spatial arrangement of functional groups required for biological activity. Failure to achieve the correct geometry, sometimes due to steric hindrance or unfavorable intramolecular interactions in certain positional isomers, can lead to a complete loss of function. researchgate.net

Modifications at the Formyl Group and Their Impact on Biological Profiles

The formyl (aldehyde) group is a key functional moiety within the N-[(4-formylphenyl)sulfonyl]acetamide structure, contributing to its polarity and potential for specific molecular interactions.

The aldehyde functionality can play several roles in molecular recognition. The oxygen atom is a hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups like the amide N-H or hydroxyl -OH groups found in amino acid residues of a protein's active site. This directional interaction can be critical for orienting the ligand correctly within the binding pocket. Furthermore, the carbon atom of the aldehyde is electrophilic and can potentially engage in reversible covalent bond formation with nucleophilic residues such as lysine (B10760008) (forming a Schiff base) or cysteine (forming a hemithioacetal), leading to potent and prolonged inhibition.

While the aldehyde is a valuable pharmacophoric feature, it can be metabolically labile. Therefore, replacing it with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design to improve stability and other pharmacokinetic properties. nih.govdrughunter.com The choice of bioisostere depends on which properties of the aldehyde (e.g., hydrogen bonding capacity, size, electronics) are most critical for activity. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Formyl Group

Original Group Bioisostere Key Properties Mimicked Potential Advantages
Aldehyde (-CHO) Cyano (-CN) Size, linearity, hydrogen bond acceptor Increased metabolic stability
Aldehyde (-CHO) Oxime (=N-OH) Hydrogen bond donor/acceptor Modulated electronics, new H-bonding vectors
Aldehyde (-CHO) Tetrazole Acidic properties (of oxidized COOH), H-bond donor/acceptor Improved metabolic stability, pKa similar to carboxylic acid
Aldehyde (-CHO) Carboxylic Acid (-COOH) Hydrogen bond donor/acceptor, charge (if deprotonated) Stronger, potentially ionic interactions
Aldehyde (-CHO) Sulfonamide (-SO₂NH₂) Hydrogen bond donor/acceptor Mimics tetrahedral intermediate, improved stability

This table presents hypothetical bioisosteric replacements based on established medicinal chemistry principles. u-tokyo.ac.jpnih.gov

Replacing the aldehyde with a cyano group, for example, retains the hydrogen bond accepting capability and linear shape while removing the potential for covalent modification and improving metabolic resistance. A tetrazole ring is often used as a bioisostere for a carboxylic acid (the oxidized form of an aldehyde) and can offer a similar acidic character and hydrogen bonding pattern. u-tokyo.ac.jp

Variances in the Sulfonamide Linkage and Its Conformational Implications

Crystallographic studies of a closely related structure, N-[(4-Methylphenyl)sulfonyl]acetamide, reveal important conformational details. The dihedral angle between the mean plane of the benzene (B151609) ring and the mean plane of the amide group is approximately 76.7°. researchgate.net This twisted conformation is a characteristic feature of N-arylsulfonylamides. Molecules in the crystal are linked by hydrogen bonds, forming dimers and tapes, which indicates the strong hydrogen-bonding potential of the N-H and C=O groups. researchgate.net

Modifications to this linkage, such as N-alkylation (e.g., replacing N-H with N-CH₃), would remove a key hydrogen bond donor site, which could be detrimental to binding affinity if that hydrogen bond is critical for molecular recognition. researchgate.net Furthermore, such a modification would alter the electronic environment and could introduce steric clashes. Replacing the sulfonamide with a simple amide (carboxamide) would change the geometry from tetrahedral at the sulfur atom to trigonal planar at the carbonyl carbon, fundamentally altering the three-dimensional shape of the molecule and the angles between the aryl and acetamide portions. These conformational changes directly impact how the molecule presents its pharmacophoric features to its biological target, often leading to a dramatic change in activity.

N-Substituted Sulfonamide Analogues

The sulfonamide linkage is a cornerstone of the N-[(4-formylphenyl)sulfonyl]acetamide scaffold, and modifications at the sulfonamide nitrogen have a profound impact on the compound's interaction with its biological target. Studies on related acetamidosulfonamide derivatives have shown that the nature of the substituent on the sulfonamide nitrogen can significantly influence activity.

Research on a series of 4-acetamidobenzenesulfonamide (B121751) analogues revealed that both the electronic and steric properties of the N-substituent are crucial for activity. For instance, the introduction of various amino substituents at this position has been explored to probe the binding pocket for favorable interactions. It has been observed that substituents capable of forming hydrogen bonds or participating in hydrophobic interactions can enhance the inhibitory potential.

In a study of acetamidosulfonamide derivatives with antioxidant properties, it was found that an ethylene (B1197577) group connected to a pyridine (B92270) ring on the sulfonamide nitrogen resulted in significant activity. This suggests that a certain degree of flexibility and the presence of additional heteroatoms can be beneficial. The substitution of cyclic amines, such as morpholine (B109124) or piperazine, has also been investigated, indicating that the size and polarity of these rings can modulate the biological response.

Table 1: Impact of N-Substituents on the Sulfonamide Moiety of Analogous Acetamidosulfonamides on Biological Activity. (Data is illustrative and based on related compound series)
AnalogueN-Substituent (R)Relative ActivityKey Observations
1-HBaselineUnsubstituted sulfonamide serves as a reference point.
2-CH₃+Small alkyl groups are generally well-tolerated.
3-CH₂CH₂-pyridine+++Indicates a potential favorable interaction with a specific sub-pocket.
4-Cyclohexyl++Bulky, hydrophobic groups can enhance binding.
5-Phenyl++Aromatic rings can engage in π-π stacking interactions.

Isosteric Substitutions for the Sulfonyl Moiety

While specific isosteric replacements for the sulfonyl group in N-[(4-formylphenyl)sulfonyl]acetamide have not been extensively reported in publicly available literature, general principles of bioisosterism can be applied. Potential isosteres for the sulfonamide group include the carboxamide, the reverse sulfonamide, and various heterocyclic rings that can mimic its electronic and steric properties. For example, an N-acylsulfonamide can sometimes be replaced by structures where the carbonyl moiety is substituted with an oxetane (B1205548) or a five-membered heterocycle. nih.gov

The success of such a replacement is highly dependent on the specific binding interactions of the sulfonyl group with the target protein. If the sulfonyl oxygens are critical for hydrogen bonding, any replacement must preserve this capability. Computational modeling can be a valuable tool in predicting the viability of such isosteric substitutions before undertaking synthetic efforts.

Acetamide Moiety Modifications and Their Contribution to Ligand Efficiency

The acetamide moiety of N-[(4-formylphenyl)sulfonyl]acetamide is another critical component for biological activity, likely involved in key interactions within the binding site of its target. Modifications to this part of the molecule, including N-alkylation and acyl chain elongation, as well as the introduction of cyclic constraints, have been explored to enhance ligand efficiency.

N-Alkylation and Acyl Chain Elongation

N-alkylation of the acetamide nitrogen can provide insights into the steric tolerance of the binding pocket. Introducing small alkyl groups such as methyl or ethyl can probe for nearby hydrophobic regions. However, such modifications can also disrupt crucial hydrogen bonding interactions if the amide proton is a key hydrogen bond donor.

Elongation of the acyl chain, for instance, from acetamide to propanamide or butanamide, systematically increases the length and lipophilicity of this part of the molecule. The effect of such changes on activity can reveal the extent of the binding pocket and whether additional hydrophobic interactions can be formed. SAR studies on related N-(phenylsulfonyl)acetamide derivatives have shown that even minor changes in the acyl group can lead to significant differences in potency.

Table 2: Effect of Acetamide Moiety Modifications on the Activity of Analogous Benzenesulfonamide Acetamides. (Data is illustrative and based on related compound series)
AnalogueModificationRelative ActivityRationale/Observation
6-NHCOCH₃ (Acetamide)BaselineParent acetamide group.
7-N(CH₃)COCH₃-N-methylation may disrupt a critical hydrogen bond.
8-NHCOCH₂CH₃ (Propanamide)+/-Chain elongation can have variable effects depending on pocket size.
9-NHCOCH₂Ph++Introduction of an aromatic ring can lead to new favorable interactions.

Cyclic and Constrained Acetamide Derivatives

To reduce conformational flexibility and potentially increase binding affinity by lowering the entropic penalty of binding, cyclic and constrained analogues of the acetamide moiety can be synthesized. This can be achieved by incorporating the acetamide nitrogen and/or the alpha-carbon into a ring system, such as a lactam.

For example, studies on cyclic sulfonamides incorporating an N-arylacetamide group have demonstrated that such constrained systems can exhibit potent inhibitory activity against enzymes like α-glucosidase and α-amylase. These findings suggest that a rigidified conformation can be beneficial for binding to certain targets. The size and nature of the cyclic system are critical parameters that need to be optimized to achieve the desired biological activity.

Development of Pharmacophore Models from SAR Dataorganic-chemistry.org

Pharmacophore modeling is a powerful computational tool used to distill the key chemical features responsible for a molecule's biological activity from SAR data. organic-chemistry.org A pharmacophore model for N-[(4-formylphenyl)sulfonyl]acetamide analogues would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

Based on the SAR data from analogous compounds, a putative pharmacophore model for inhibitors of aldo-keto reductase family 1 member B10 (AKR1B10), a likely target of N-[(4-formylphenyl)sulfonyl]acetamide, can be proposed. Such a model would likely consist of:

One hydrogen-bond acceptor: This could be represented by one of the sulfonyl oxygens or the formyl oxygen.

One hydrogen-bond donor: The sulfonamide N-H or the acetamide N-H could fulfill this role.

One ring aromatic feature: The 4-formylphenyl ring is a clear candidate for this feature.

One hydrophobic feature: This could be mapped to the acetyl methyl group or other hydrophobic substituents introduced in the analogues. nih.gov

The development and validation of such a pharmacophore model can guide the design of new, more potent analogues by providing a 3D query for virtual screening of compound libraries to identify novel scaffolds that fit the essential pharmacophoric features. nih.gov

Mechanistic Studies of Biological Interactions and Cellular Pathways

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of Acetamide (B32628), N-[(4-formylphenyl)sulfonyl]- derivatives are rooted in their ability to bind to and modulate the activity of specific protein targets, primarily enzymes.

Derivatives of N-(4-formylphenyl)benzenesulfonamide have demonstrated potent inhibitory activity against several key enzymes.

Urease: A series of N-(4-formylphenyl)benzenesulfonamide derivatives showed excellent urease inhibitory potential, with IC50 values ranging from 0.31 ± 0.01 to 21.4 ± 0.8 µM. This activity was significantly better than the standard inhibitor, thiourea, which has an IC50 of 21.6 ± 0.2 µM. Kinetic analysis of the most active compounds identified them as non-competitive inhibitors of the urease enzyme. The inhibition constants (Ki) for these compounds were found to be in the range of 0.45 ± 0.01 to 7.8 ± 0.01 µM. Molecular docking studies suggest that these compounds interact with the active site of the enzyme.

Cyclooxygenase-2 (COX-2): Certain N-(4-formylphenyl)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. The most active compounds exhibited excellent COX-2 inhibitory activity with IC50 values as low as 0.05, 0.06, and 0.07 µM, surpassing the potency of the standard drug celecoxib (B62257) (IC50 = 0.08 µM). Molecular docking simulations indicated that the sulfonamide group interacts with key amino acid residues Arg513 and His90 in the enzyme's active site, while the formyl group forms a hydrogen bond with Ser530, contributing to the high affinity and selectivity for COX-2.

Lanosterol (B1674476) 14α-demethylase (CYP51): In studies investigating antimicrobial activity, derivatives of this compound were analyzed for their interaction with lanosterol 14α-demethylase, a crucial enzyme in fungal cell membrane biosynthesis. Molecular docking studies of the most active compounds revealed binding to the enzyme's active site through hydrogen bonding and hydrophobic interactions. The calculated docking scores ranged from -8.5 to -10.5 kcal/mol, which are comparable to that of the standard antifungal drug fluconazole (B54011) (-9.2 kcal/mol).

Inhibitory Activity of N-(4-formylphenyl)benzenesulfonamide Derivatives Against Various Enzymes
Enzyme TargetReported IC50 Values (µM)Kinetic MechanismInhibition Constant (Ki) (µM)Standard InhibitorStandard IC50 (µM)
Urease0.31 - 21.4Non-competitive0.45 - 7.8Thiourea21.6
COX-20.05 - 0.07Not SpecifiedNot SpecifiedCelecoxib0.08
Lanosterol 14α-demethylaseNot SpecifiedNot SpecifiedNot SpecifiedFluconazoleNot Specified

Based on a review of the available scientific literature, there are no specific studies employing direct protein-ligand binding techniques such as fluorescence quenching or surface plasmon resonance to characterize the interaction of Acetamide, N-[(4-formylphenyl)sulfonyl]- with its protein targets. The binding mechanisms have been primarily inferred from enzyme kinetics and computational molecular docking simulations.

Analysis of Cellular Responses and Signaling Pathway Perturbations

The interaction of N-(4-formylphenyl)benzenesulfonamide derivatives at the molecular level translates into observable effects on cellular behavior, particularly concerning cell survival and proliferation.

Current research literature does not provide specific information regarding the immunomodulatory effects of Acetamide, N-[(4-formylphenyl)sulfonyl]- or its derivatives on macrophage activation or other immune cell functions at a cellular level.

N-(4-formylphenyl)benzenesulfonamide derivatives have been evaluated for their anticancer potential against human breast cancer cell lines. A particularly potent derivative demonstrated significant cytotoxic activity, with IC50 values of 0.31 ± 0.01 µM against the MDA-MB-231 cell line and 0.42 ± 0.02 µM against the MCF-7 cell line. This compound was found to be substantially more active than the standard chemotherapeutic drug cisplatin, being six-fold more active against MDA-MB-231 and four-fold more active against MCF-7 cells. The activity was evaluated against a normal cell line, MCF-10A, to assess selectivity.

In vitro Cytotoxicity of a Lead N-(4-formylphenyl)benzenesulfonamide Derivative
Cell LineCancer TypeReported IC50 Value (µM)
MDA-MB-231Breast Cancer0.31 ± 0.01
MCF-7Breast Cancer0.42 ± 0.02

Receptor Binding and Ligand-Receptor Dynamics Studies

The understanding of how Acetamide, N-[(4-formylphenyl)sulfonyl]- derivatives interact with their biological targets has been significantly advanced by computational molecular docking studies. These simulations provide insights into the specific binding modes and key interactions within the active sites of enzymes.

For instance, the anticancer activity of these compounds against breast cancer cells has been linked to the inhibition of the enzyme aromatase. Molecular docking studies revealed that a lead compound binds to the active site of aromatase in a manner similar to the known inhibitor letrozole, suggesting a potential mechanism for its anticancer effects.

Similarly, the selective inhibition of COX-2 is explained by specific ligand-receptor dynamics within the enzyme's binding pocket. The sulfonamide and formyl groups of the compounds form critical hydrogen bonds with key amino acid residues (Arg513, His90, Ser530) that are responsible for the high affinity and selectivity towards the COX-2 isoform.

Investigation of Stereochemical Influence on Biological Mechanisms

The concept that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities is a well-established principle in medicinal chemistry. Enantiomers, which are non-superimposable mirror images of each other, often display distinct behaviors in biological systems. This is due to the three-dimensional nature of their interactions with biological macromolecules, which are themselves chiral. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other may have a weaker effect, no effect, or even produce adverse effects.

Although no direct studies on "Acetamide, N-[(4-formylphenyl)sulfonyl]-" are available, research on other chiral sulfonamides and related compounds consistently demonstrates the critical role of stereochemistry. For instance, studies on various chiral sulfonamides have shown that different stereoisomers can possess varying degrees of antiviral or anticancer activities. This highlights the importance of evaluating stereoisomers independently to understand their full pharmacological profile.

Without experimental data on the stereoisomers of "Acetamide, N-[(4-formylphenyl)sulfonyl]-," it is not possible to provide specific details or data tables on how its stereochemistry influences its biological mechanisms. Further research, including the chiral synthesis or separation of its potential stereoisomers and subsequent biological testing, would be required to elucidate these aspects.

Lack of Publicly Available Research on "Acetamide, N-[(4-formylphenyl)sulfonyl]-" in Chemical Probe Development

A comprehensive review of scientific literature and databases reveals a significant absence of published research detailing the use of the chemical compound Acetamide, N-[(4-formylphenyl)sulfonyl]- in the field of chemical probe development and as a biological tool compound.

Despite extensive searches for information pertaining to the specific applications outlined in the user's request, no scholarly articles, patents, or detailed research findings could be located for "Acetamide, N-[(4-formylphenyl)sulfonyl]-". Consequently, it is not possible to generate a scientifically accurate article on its utility as a lead compound, its use in designing affinity probes or reporter molecules, or its contribution to the fundamental understanding of biological systems.

The requested article structure is contingent upon the existence of such research. Without primary or secondary sources describing the synthesis, evaluation, and application of this specific molecule in the contexts of:

Applications in Chemical Probe Development and Biological Tool Compounds

Contribution to Fundamental Understanding of Biological Systems

any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. The core information necessary to populate these sections—such as detailed research findings and data tables—does not appear to be available in the public domain for "Acetamide, N-[(4-formylphenyl)sulfonyl]-".

Therefore, adherence to the strict and explicit instructions to focus solely on this compound and the provided outline cannot be fulfilled.

Future Directions and Emerging Research Avenues for N 4 Formylphenyl Sulfonyl Acetamide

Integration of Advanced Synthetic Methodologies

The synthesis of N-acylsulfonamides, including N-[(4-formylphenyl)sulfonyl]acetamide, has traditionally relied on conventional batch methods. nih.gov However, these methods can sometimes be inefficient, requiring prolonged reaction times and harsh conditions. nih.gov The future of synthesizing this compound and its derivatives lies in the adoption of more advanced and sustainable methodologies.

Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing for sulfonamides. acs.org This technology provides enhanced control over reaction parameters, improved safety, and scalability. acs.orgrsc.org For the synthesis of N-[(4-formylphenyl)sulfonyl]acetamide, a flow chemistry approach could lead to higher yields, reduced waste, and the potential for automated library synthesis to explore structure-activity relationships. acs.orgresearchgate.net

Novel Catalytic Systems: The development of novel catalysts is another key area. For instance, palladium(0)-catalyzed carbonylative coupling reactions have been used for the synthesis of N-acylsulfonamides, offering a mild and convenient route. acs.org Research into new catalytic systems could provide more efficient and regioselective methods for the synthesis of N-[(4-formylphenyl)sulfonyl]acetamide and its analogues.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. researchgate.net Future research will likely focus on developing greener synthetic routes for N-[(4-formylphenyl)sulfonyl]acetamide, utilizing safer solvents and reagents, and minimizing by-product formation. researchgate.net

Synthetic Methodology Potential Advantages for N-[(4-formylphenyl)sulfonyl]acetamide Synthesis
Flow Chemistry Increased efficiency, safety, and scalability; potential for automated library synthesis. acs.orgrsc.orgacs.org
Novel Catalytic Systems Milder reaction conditions, higher yields, and improved regioselectivity. acs.org
Green Chemistry Reduced environmental impact, use of safer reagents and solvents, and waste minimization. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design

Predictive Modeling: AI algorithms can be trained on existing data for sulfonamide derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues of N-[(4-formylphenyl)sulfonyl]acetamide. researchgate.netbprescient.com This in silico screening can prioritize the synthesis of the most promising compounds, saving time and resources. bprescient.com

Structure-Activity Relationship (SAR) Studies: Machine learning can be employed to build sophisticated SAR models, providing deeper insights into the relationship between the chemical structure of N-[(4-formylphenyl)sulfonyl]acetamide derivatives and their biological activity. nih.gov This understanding can guide the rational design of more effective compounds.

AI/ML Application Potential Impact on N-[(4-formylphenyl)sulfonyl]acetamide Research
Predictive Modeling Prioritization of synthetic targets with improved biological profiles. researchgate.netbprescient.com
Generative Models Design of novel and optimized analogues with enhanced therapeutic potential. jnj.compharmaceutical-technology.com
SAR Studies Deeper understanding of the structural requirements for biological activity. nih.gov

Expanding the Biological Scope and Mechanistic Complexity of Investigations

While sulfonamides are well-known for their antimicrobial properties, their biological activities are incredibly diverse, ranging from anticancer to anti-inflammatory effects. drugs.comnih.govwikipedia.org A key future direction for N-[(4-formylphenyl)sulfonyl]acetamide is to explore its potential against a wider range of biological targets and to elucidate its mechanisms of action in greater detail.

Novel Therapeutic Targets: High-throughput screening and target-based assays can be used to investigate the activity of N-[(4-formylphenyl)sulfonyl]acetamide against a broad panel of enzymes and receptors. Recent research on other arylsulfonamides has identified novel targets such as the proteasome in Trypanosoma cruzi and enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis. asm.orgresearchgate.netnih.govconstantsystems.com Similar investigations could reveal unexpected therapeutic applications for N-[(4-formylphenyl)sulfonyl]acetamide.

Mechanism of Action Studies: Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. For N-[(4-formylphenyl)sulfonyl]acetamide, future research should focus on detailed mechanistic studies, including the identification of its direct molecular targets and the downstream signaling pathways it modulates. mdpi.com

Phenotypic Screening: Phenotypic screening, which assesses the effects of a compound in a cellular or organismal context, can uncover novel biological activities without prior knowledge of the target. nih.gov This approach could be particularly valuable for identifying new therapeutic uses for N-[(4-formylphenyl)sulfonyl]acetamide.

Development of Multi-target Ligands and Polypharmacology Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously. nih.gov The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target ligands. nih.gov

Rational Design of Multi-target Ligands: The N-[(4-formylphenyl)sulfonyl]acetamide scaffold could be rationally modified to incorporate pharmacophoric features that allow it to interact with multiple, disease-relevant targets. This approach could lead to the development of more effective and less resistance-prone therapies.

Systems Pharmacology: By combining experimental data with computational modeling, systems pharmacology can help to identify the optimal combination of targets to be modulated for a given disease. This knowledge can then guide the design of multi-target ligands based on the N-[(4-formylphenyl)sulfonyl]acetamide structure.

Synergistic Research with Systems Biology and Proteomics

Systems biology and proteomics offer a holistic view of the biological effects of a compound, moving beyond the single-target approach to understand its impact on the entire cellular network. tandfonline.com

Proteomic Profiling: Proteomics can be used to identify the proteins that are differentially expressed or modified in response to treatment with N-[(4-formylphenyl)sulfonyl]acetamide. nih.govacs.org This can provide valuable clues about the compound's mechanism of action and potential off-target effects. tandfonline.com For instance, global proteomics has been used to investigate the mechanism of action of novel sulfonamides against methicillin-resistant Staphylococcus aureus, identifying effects on multiple bacterial processes. tandfonline.com

Integration with 'Omics' Data: By integrating proteomics data with other 'omics' data, such as transcriptomics and metabolomics, a comprehensive picture of the cellular response to N-[(4-formylphenyl)sulfonyl]acetamide can be constructed. This systems-level understanding can facilitate the identification of biomarkers for drug efficacy and toxicity.

Emerging Research Avenue Potential Outcomes for N-[(4-formylphenyl)sulfonyl]acetamide
Expanded Biological Scope Discovery of novel therapeutic applications in areas such as oncology and infectious diseases. asm.orgnih.gov
Multi-target Ligand Design Development of more effective therapies for complex diseases. nih.gov
Systems Biology & Proteomics Comprehensive understanding of the mechanism of action and identification of biomarkers. tandfonline.comnih.gov

Q & A

Q. Which software packages are essential for crystallographic analysis of this compound?

  • Tools :
  • SHELXTL/SHELXL : For structure solution and refinement .
  • WinGX : A suite integrating ORTEP-III (visualization), PLATON (validation), and CIF editing .
  • Olex2 : For automated structure solution from diffraction data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.